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Compound of Interest

Compound Name:
3-(Trifluoromethyl)phenylhydrazine

Hydrochloride

Cat. No.: B042243 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the spectroscopic properties and a

key synthetic application of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride. Due to the

limited availability of a complete, publicly-accessible dataset for this specific compound, this

guide presents a combination of established physical data, generalized experimental protocols,

and predicted spectroscopic characteristics based on its chemical structure.

Compound Identification and Physical Properties
3-(Trifluoromethyl)phenylhydrazine hydrochloride is an aromatic amine derivative widely

utilized as a key intermediate in the synthesis of various heterocyclic compounds, particularly in

the pharmaceutical and agrochemical sectors.[1][2] Its trifluoromethyl group significantly

influences its chemical reactivity and the physiological properties of its derivatives.[2]

Table 1: Physical and Chemical Properties
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Property Value Reference

CAS Number 3107-33-3 [1][3]

Molecular Formula C₇H₈ClF₃N₂ [1][3]

Molecular Weight 212.6 g/mol [1]

Appearance White to off-white solid [1]

Melting Point 196-199 °C Guidechem

Purity Typically ≥97% [3]

Spectroscopic Data (Predicted)
While a complete set of experimentally verified spectra for this specific hydrochloride salt is not

readily available in public databases, the following tables summarize the expected

spectroscopic characteristics based on the known structure and data from analogous

compounds.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present in

the molecule.

Table 2: Predicted Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
N-H stretching (hydrazine

group)

3200-3000 Medium Aromatic C-H stretching

1600-1450 Medium-Strong Aromatic C=C ring stretching

1350-1100 Strong, Broad
C-F stretching (trifluoromethyl

group)

800-600 Medium-Strong
Aromatic C-H bending (out-of-

plane)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework. The hydrochloride

salt form may lead to broader peaks for the N-H protons.

Table 3: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 Broad Singlet 3H -NHNH₂⁺ protons

7.4 - 7.8 Multiplet 4H
Aromatic protons (H2,

H4, H5, H6)

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~145 C1 (Carbon attached to hydrazine)

~130 (q, J ≈ 30 Hz) C3 (Carbon attached to -CF₃)

~129 C5

~123 (q, J ≈ 270 Hz) -CF₃

~120 C6

~118 C4

~115 C2

Table 5: Predicted ¹⁹F NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment

-60 to -65 Singlet -CF₃

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule. The data below is for the free base, 3-(Trifluoromethyl)phenylhydrazine.

Table 6: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Possible Fragment

176 100 [M]⁺ (Molecular Ion)

157 40 [M - NH]⁺

145 30 [M - N₂H₃]⁺

107 60 [C₆H₄CF₃]⁺

77 20 [C₆H₅]⁺
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Fourier-Transform Infrared (FTIR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

Sample Preparation (ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 3-(Trifluoromethyl)phenylhydrazine Hydrochloride
powder directly onto the crystal.

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the crystal surface.[4]

Sample Preparation (KBr Pellet):

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an

agate mortar and pestle until a fine, homogeneous mixture is obtained.[4]

Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a

hydraulic press to form a transparent or translucent pellet.[4]

Data Acquisition:

Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

Place the prepared sample in the instrument's sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically with a resolution of

4 cm⁻¹ and an accumulation of 16-32 scans.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Dissolve 5-10 mg of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a

standard 5 mm NMR tube.

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

Data Acquisition (¹H, ¹³C, ¹⁹F):

The NMR spectrometer is typically a 400 MHz or 500 MHz instrument.[6]

Tune and shim the instrument to the specific sample and solvent.

For ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Set an

appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for

all carbon atoms. A larger number of scans and a relaxation delay may be required due to

the lower natural abundance and sensitivity of the ¹³C nucleus.

For ¹⁹F NMR: Acquire the spectrum using a standard pulse-acquire sequence, with the

spectrometer tuned to the fluorine frequency. ¹⁹F NMR is a high-sensitivity nucleus, so

fewer scans are typically needed compared to ¹³C.[7] Chemical shifts are referenced to an

external standard like CFCl₃.[8]

Mass Spectrometry (MS)
Technique: Electrospray Ionization (ESI) or Electron Ionization (EI), often coupled with a

separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).

Sample Preparation (ESI):

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system,

such as methanol or acetonitrile/water.

The solution is directly infused into the mass spectrometer or injected into an LC system.

Data Acquisition (ESI-MS):
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The mass spectrometer is operated in positive ion mode to detect the protonated molecule

[M+H]⁺.

Set the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas

temperature) to achieve optimal ionization and signal intensity.

Acquire spectra over a relevant mass range (e.g., m/z 50-500).

For fragmentation data (MS/MS), the molecular ion is selected in the first mass analyzer

and fragmented by collision-induced dissociation (CID) in a collision cell, with the resulting

fragment ions analyzed in the second mass analyzer.[9]

Synthetic Application: Pyrazole Synthesis
A primary application of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride is in the

synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry.[2][10]

The general workflow involves a cyclocondensation reaction with a 1,3-dicarbonyl compound.
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Caption: Workflow for the synthesis of pyrazole derivatives.
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This workflow illustrates the key steps, from the in situ formation of the free hydrazine from its

hydrochloride salt to the final purification of the pyrazole product. This synthetic route is highly

versatile and allows for the creation of a diverse library of pyrazole compounds for screening in

drug discovery programs.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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